![molecular formula C18H23N3O B7516920 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7516920.png)
1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, the compound has also been the focus of scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one acts on the endocannabinoid system by binding to CB1 receptors in the brain and peripheral tissues. This binding leads to the activation of signaling pathways that result in the modulation of neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to have a range of biochemical and physiological effects. These include changes in gene expression, alterations in neurotransmitter release, and changes in the function of ion channels. The compound has also been shown to affect heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is that it is a selective CB1 receptor agonist, which allows for the study of the specific effects of CB1 receptor activation. However, the compound has a relatively short half-life and may be rapidly metabolized, which can make it difficult to study its long-term effects.
Orientations Futures
For research on 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one include the development of more selective CB1 receptor agonists and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is synthesized using a multi-step process that involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with 1,3,5-trimethylpyrazole-4-boronic acid in the presence of a palladium catalyst. The resulting product is then reduced to yield 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and cancer. The compound has been shown to have anti-inflammatory properties, and it may also have analgesic effects. In addition, 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been investigated for its potential to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-16(14(2)20(3)19-13)10-11-18(22)21-12-6-8-15-7-4-5-9-17(15)21/h4-5,7,9H,6,8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIZQNHFAFGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.